molecular formula C23H24N2O5S B3568812 N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide

Cat. No. B3568812
M. Wt: 440.5 g/mol
InChI Key: BOHZNJIRGIMXMU-UHFFFAOYSA-N
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Description

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as EPM-706, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor of the protein-protein interaction between Heat Shock Protein 70 (Hsp70) and the co-chaperone Bag3. This interaction plays a crucial role in the development and progression of cancer, making EPM-706 a promising candidate for cancer therapy.

Mechanism of Action

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide exerts its anti-cancer effects by disrupting the Hsp70-Bag3 interaction, which is essential for cancer cell survival and proliferation. This disruption leads to the degradation of Bag3 and the subsequent induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade, a series of enzymatic reactions that ultimately lead to cell death. In addition, N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is its specificity for the Hsp70-Bag3 interaction, which makes it a promising candidate for cancer therapy with minimal off-target effects. However, its low solubility in water and poor pharmacokinetic properties may limit its effectiveness in vivo.

Future Directions

Further research is needed to optimize the pharmacokinetic properties of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide and to evaluate its safety and efficacy in clinical trials. In addition, studies are needed to investigate the potential of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide in combination with other anti-cancer agents and to identify biomarkers that can predict response to treatment. Finally, the development of new derivatives of N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide with improved properties may lead to the discovery of more potent and effective anti-cancer agents.

Scientific Research Applications

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies using mouse models have demonstrated that N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide can significantly reduce tumor growth and improve survival rates.

properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-3-29-22-12-8-7-11-21(22)25(31(2,27)28)17-23(26)24-18-13-15-20(16-14-18)30-19-9-5-4-6-10-19/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHZNJIRGIMXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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